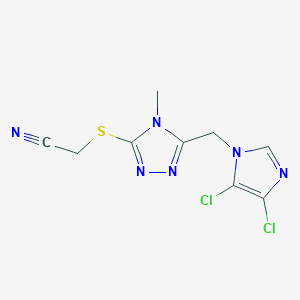![molecular formula C13H10N2 B13091718 6-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13091718.png)
6-Amino-[1,1'-biphenyl]-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-[1,1’-biphenyl]-3-carbonitrile is an organic compound characterized by the presence of an amino group and a nitrile group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-[1,1’-biphenyl]-3-carbonitrile typically involves the reaction of 6-bromo-[1,1’-biphenyl]-3-carbonitrile with an amine source under suitable conditions. One common method includes the use of palladium-catalyzed amination reactions, where the bromo compound is treated with an amine in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of 6-Amino-[1,1’-biphenyl]-3-carbonitrile may involve large-scale palladium-catalyzed cross-coupling reactions. These reactions are optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Nitro-[1,1’-biphenyl]-3-carbonitrile.
Reduction: 6-Amino-[1,1’-biphenyl]-3-amine.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
6-Amino-[1,1’-biphenyl]-3-carbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Amino-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the biphenyl structure allows for π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
- 6-Bromo-[1,1’-biphenyl]-3-amine
- 4-Amino-[1,1’-biphenyl]-3-carbonitrile
- 6-Amino-2,4-dichloro-[1,1’-biphenyl]-3-carbonitrile
Uniqueness: 6-Amino-[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of both an amino group and a nitrile group on the biphenyl scaffold. This dual functionality allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H10N2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-amino-3-phenylbenzonitrile |
InChI |
InChI=1S/C13H10N2/c14-9-10-6-7-13(15)12(8-10)11-4-2-1-3-5-11/h1-8H,15H2 |
InChI Key |
IZCDVMUCQNNXCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-(Benzyloxy)[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine](/img/structure/B13091661.png)

![2-Sulfamoyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13091679.png)

![{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}acetic acid](/img/structure/B13091699.png)
![[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] 2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B13091704.png)
![trans-1-tert-Butyl 4-ethyl 2'-chloro-7',8'-dihydro-6'H-spiro[pyrrolidine-3,5'-quinoline]-1,4-dicarboxylate](/img/structure/B13091710.png)
![[1,2,4]Triazolo[1,5-a]pyrazin-6-ylmethanamine](/img/structure/B13091712.png)
